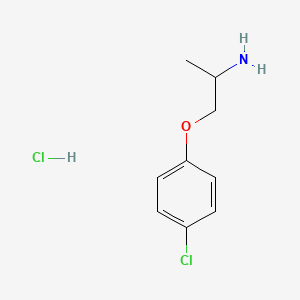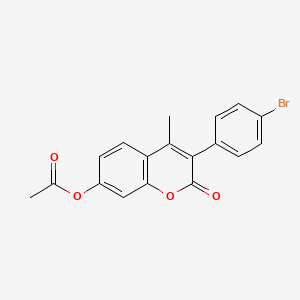
4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide, commonly known as CB-1, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. CB-1 belongs to the class of diazepanes, which are known for their anxiolytic and sedative effects. However, CB-1 has shown promising results in various scientific studies, indicating its potential in various applications.
Aplicaciones Científicas De Investigación
Organocatalytic Reactions
Ethyl diazepane carboxylate is explored as a catalyst in the oxy-Cope rearrangement of hexadiene carboxaldehydes, demonstrating its utility in complex transformation processes. This application shows the compound's relevance in synthesizing cyclopentane-containing products through iminium ion activation and Michael reaction cascades, offering a route to stereocontrolled synthesis with broad substrate applicability (Barrett, Campbell, & Gleason, 2023).
Synthesis of Isochromene Derivatives
Another study explores the use of 4-Diazoisochroman-3-imines as metal carbene precursors for the synthesis of isochromene derivatives. These findings highlight the versatility of diazepane derivatives in facilitating cycloaddition reactions under Rh(II) catalysis, leading to spiro[cyclopropane-1,4'-isochroman]-3'-imines and tetrahydroisochromeno[3,4-b] azepines (Ren et al., 2017).
Novel Synthesis Approaches
Research includes a novel one-pot pseudo-five-component synthesis approach for 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives. This synthesis technique starts from simple inputs and operates under mild conditions, showcasing the structural flexibility and functional group compatibility of diazepane derivatives (Shaabani et al., 2008).
Histamine H(3) Receptor Antagonists
A hydroxyproline-based H(3) receptor antagonist, synthesized from 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide, demonstrates the compound's potential in developing medications for neurological conditions. This work highlights the strategic manipulation of stereochemistry and the synthesis route's economic efficiency (Pippel et al., 2010).
Synthesis of 1,4-Diazacycles
The syntheses of 1,4-diazacycles through diol-diamine coupling, facilitated by a ruthenium(II) catalyst, further exhibit the compound's utility in constructing diazepanes and piperazines. This method stands out for its ability to tolerate various amines and alcohols, contributing to the synthesis of significant medicinal compounds like cyclizine and homochlorcyclizine (Nalikezhathu et al., 2023).
Propiedades
IUPAC Name |
4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-2-13-12(16)15-8-4-7-14(9-10-15)11-5-3-6-11/h11H,2-10H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGDCKUNYYWPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCN(CC1)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2821036.png)
![2-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2821039.png)
![8-bromo-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2821040.png)
![5,9-bis(4-fluorophenyl)-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2821043.png)
![3-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2821044.png)
![2-[7-(2,2-dimethylpropyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2821045.png)



![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2821051.png)
![3-amino-7,7-dimethyl-5-oxo-N,N-diphenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2821054.png)
![2-(2-Methoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2821057.png)
